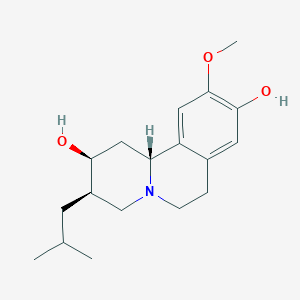
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzo[b,f]thiocin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo[b,f]thiocin core: This can be achieved through a series of cyclization reactions involving aromatic compounds and sulfur-containing reagents.
Introduction of the ethyl and phenyl groups: These groups can be added through Friedel-Crafts alkylation and acylation reactions.
Attachment of the propanediol moiety: This step involves the reaction of the dibenzo[b,f]thiocin derivative with a suitable epoxide or diol under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
相似化合物的比较
Similar Compounds
- 3-(2-(Dimethylamino)ethoxy)-11-ethyl-12-phenyl-6H-dibenzo(b,f)thiocin
- 2-[[(11Z)-11-ethyl-12-phenyl-6H-benzocbenzothiocin-3-yl]oxy]-N,N-dimethylethanamine
Uniqueness
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol is unique due to its specific combination of functional groups and its dibenzo[b,f]thiocin core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
CAS 编号 |
85850-92-6 |
|---|---|
分子式 |
C26H26O3S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
3-[[(11Z)-11-ethyl-12-phenyl-6H-benzo[c][1]benzothiocin-3-yl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C26H26O3S/c1-2-22-23-11-7-6-10-19(23)17-30-25-14-21(29-16-20(28)15-27)12-13-24(25)26(22)18-8-4-3-5-9-18/h3-14,20,27-28H,2,15-17H2,1H3/b26-22- |
InChI 键 |
AVLURXTUGTUGMU-ROMGYVFFSA-N |
手性 SMILES |
CC/C/1=C(/C2=C(C=C(C=C2)OCC(CO)O)SCC3=CC=CC=C31)\C4=CC=CC=C4 |
规范 SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SCC3=CC=CC=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





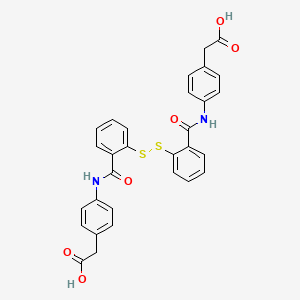

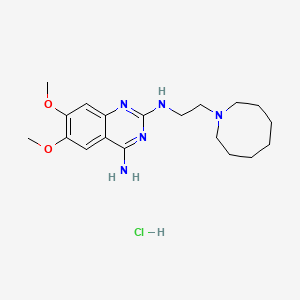
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
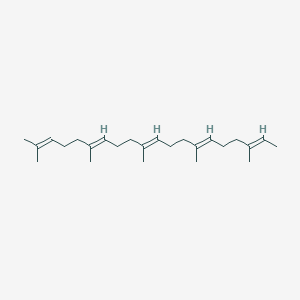
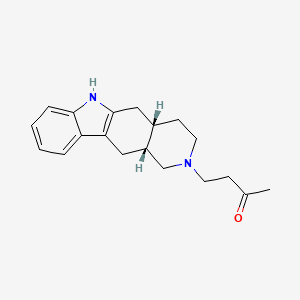
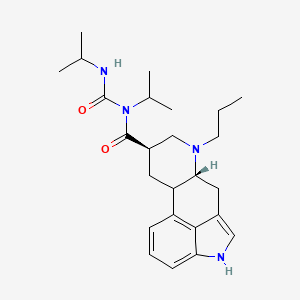
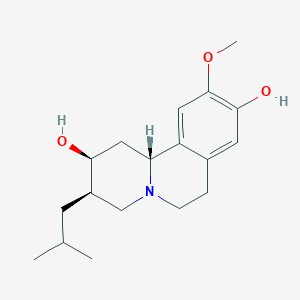

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
